Superior N-Alkylation Yield Relative to 5-Methoxy-6-nitro Analogue Under Identical Conditions
In the direct head-to-head synthetic study reported by El-Kerdawy and Ismaiel (1984), the N-alkylation of pre-formed 5-alkoxy-6-nitrobenzotriazole precursors with 2-chloroethanol and sodium hydroxide was conducted under identical conditions (2.0 h reaction time). The 5-ethoxy-6-nitro derivative (CAS 94120-25-9) was isolated in 40% yield, whereas the 5-methoxy-6-nitro analogue (CAS 94120-23-7) gave only 31% yield under the same protocol [1]. This represents a +9 percentage-point absolute yield advantage, equivalent to a 29% relative improvement in isolated product recovery.
| Evidence Dimension | Isolated yield of N-(2-hydroxyethyl)benzotriazole from alkoxy-nitro precursor + 2-chloroethanol / NaOH |
|---|---|
| Target Compound Data | 40% isolated yield |
| Comparator Or Baseline | 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- (CAS 94120-23-7): 31% isolated yield |
| Quantified Difference | +9 percentage points (29% relative improvement) |
| Conditions | 5-alkoxy-6-nitrobenzotriazole (1 eq.), 2-chloroethanol (excess), NaOH, 2.0 h; El-Kerdawy & Ismaiel, Indian J. Chem., 1984, 23B, 844–848 |
Why This Matters
For procurement decisions involving multi-step synthesis, a 9-point yield differential directly reduces precursor cost per gram of final product and total solvent waste, making the ethoxy variant quantitatively more process-economic than the methoxy analogue.
- [1] El-Kerdawy, M. M.; Ismaiel, A. K. M. Synthesis of substituted 3-mercapto-1,2,4-triazoles as potential antimicrobial agents. Indian Journal of Chemistry, Section B: Organic and Medicinal Chemistry, 1984, Vol. 23, No. 9, pp. 844–848. Reaction data also cross-referenced via Molaid compound entries for CAS 94120-25-9 and CAS 94120-23-7. View Source
